Methyl 2-butyloxazole-4-carboxylate
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Overview
Description
Methyl 2-butyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium ethoxide and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
Methyl 2-butyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of methyl 2-butyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to oxazoles but contain sulfur instead of oxygen. They have diverse biological activities, including antimicrobial and anti-inflammatory properties.
Imidazoles: Contain two nitrogen atoms in the ring and are known for their antifungal and anti-inflammatory activities.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring and have applications in medicinal chemistry and materials science.
Uniqueness
Methyl 2-butyloxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials .
Biological Activity
Methyl 2-butyloxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
This compound has the molecular formula C9H13N1O3 and a molecular weight of approximately 183.21 g/mol. The structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen.
Antimicrobial Activity
Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
This compound | Escherichia coli | 15 |
Antitumor Activity
This compound has also been investigated for its antitumor potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma). The compound's mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 5.9 | Caspase activation |
HCT116 | 6.5 | Apoptotic pathway modulation |
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. It was found to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
Study on Antitumor Effects
In another study focusing on the antitumor effects of this compound, researchers treated A549 and HCT116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that this compound could be further explored as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
methyl 2-butyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMVIBNWHBKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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